2-(4-Ethylcyclohexyl)piperidine
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Overview
Description
2-(4-Ethylcyclohexyl)piperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant roles in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylcyclohexanone with piperidine in the presence of a suitable catalyst . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylcyclohexyl)piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Ethylcyclohexyl)piperidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2-Methylpiperidine: Similar structure with a methyl group instead of an ethyl group.
4-Ethylpiperidine: Similar structure with the ethyl group directly attached to the piperidine ring.
Uniqueness: 2-(4-Ethylcyclohexyl)piperidine is unique due to the presence of the ethylcyclohexyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h11-14H,2-10H2,1H3 |
InChI Key |
NVRXWBACQCIQME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCCCN2 |
Origin of Product |
United States |
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